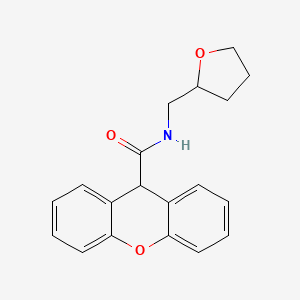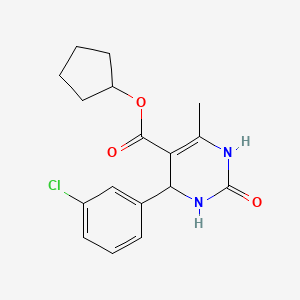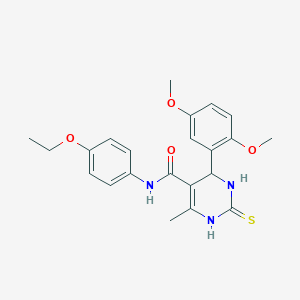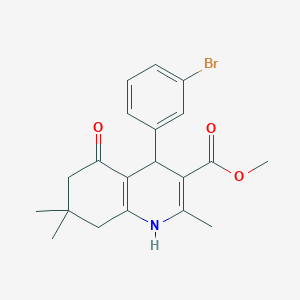
N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide, commonly known as Xanthatin, is a natural compound found in plants of the Xanthium genus. Xanthatin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antitumor, and antiviral effects.
作用機序
The mechanism of action of Xanthatin is not fully understood. However, studies have suggested that Xanthatin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the MAPK signaling pathway. Xanthatin also induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
Xanthatin has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Xanthatin also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. In addition, Xanthatin induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and activating the caspase-dependent pathway.
実験室実験の利点と制限
Xanthatin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plants. It has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, Xanthatin also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, Xanthatin has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
将来の方向性
There are several future directions for research on Xanthatin. One direction is to study its potential therapeutic effects in vivo, particularly in animal models of inflammation and cancer. Another direction is to investigate its potential as a novel antiviral agent. In addition, further research is needed to understand the mechanism of action of Xanthatin and its potential side effects and toxicity.
Conclusion
Xanthatin is a natural compound found in plants of the Xanthium genus that has potential therapeutic properties, including anti-inflammatory, antitumor, and antiviral effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the NF-κB and MAPK signaling pathways and induce apoptosis in cancer cells. Xanthatin has several advantages for lab experiments, including its natural origin and extensive research history. However, further research is needed to understand its potential therapeutic effects in vivo and its potential side effects and toxicity.
合成法
Xanthatin can be synthesized from the plant Xanthium strumarium by extracting its dried aerial parts with ethanol or other solvents. The extract is then purified using various chromatographic techniques, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Xanthatin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Xanthatin also has antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Xanthatin has antiviral effects against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(20-12-13-6-5-11-22-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIIYHAWLFMQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydrofuran-2-ylmethyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)


![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)


![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)